

In Silico Modeling of 8-Fluoroisoquinoline-5-sulfonamide Binding: A Technical Guide

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Compound of Interest

Compound Name: 8-Fluoroisoquinoline-5-sulfonamide

Cat. No.: B2933160

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Direct in silico modeling studies and experimental data for **8-Fluoroisoquinoline-5-sulfonamide** were not publicly available at the time of this writing. This guide therefore utilizes a closely related and well-documented class of compounds—quinoline-based sulfonamides targeting human Carbonic Anhydrase IX (CA IX)—as a representative model to illustrate the principles and methodologies of in silico binding analysis. The experimental data and protocols cited are from studies on these analogous compounds and serve to provide a practical framework for researchers.

Introduction

Quinoline-sulfonamides are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.^{[1][2]} The sulfonamide moiety is a key pharmacophore that can act as a zinc-binding group in various metalloenzymes, making it a privileged scaffold in drug design.^[1] In silico modeling techniques, such as molecular docking and molecular dynamics, are indispensable tools for elucidating the binding mechanisms of these compounds at an atomic level, thereby guiding the rational design of more potent and selective inhibitors.^{[3][4]}

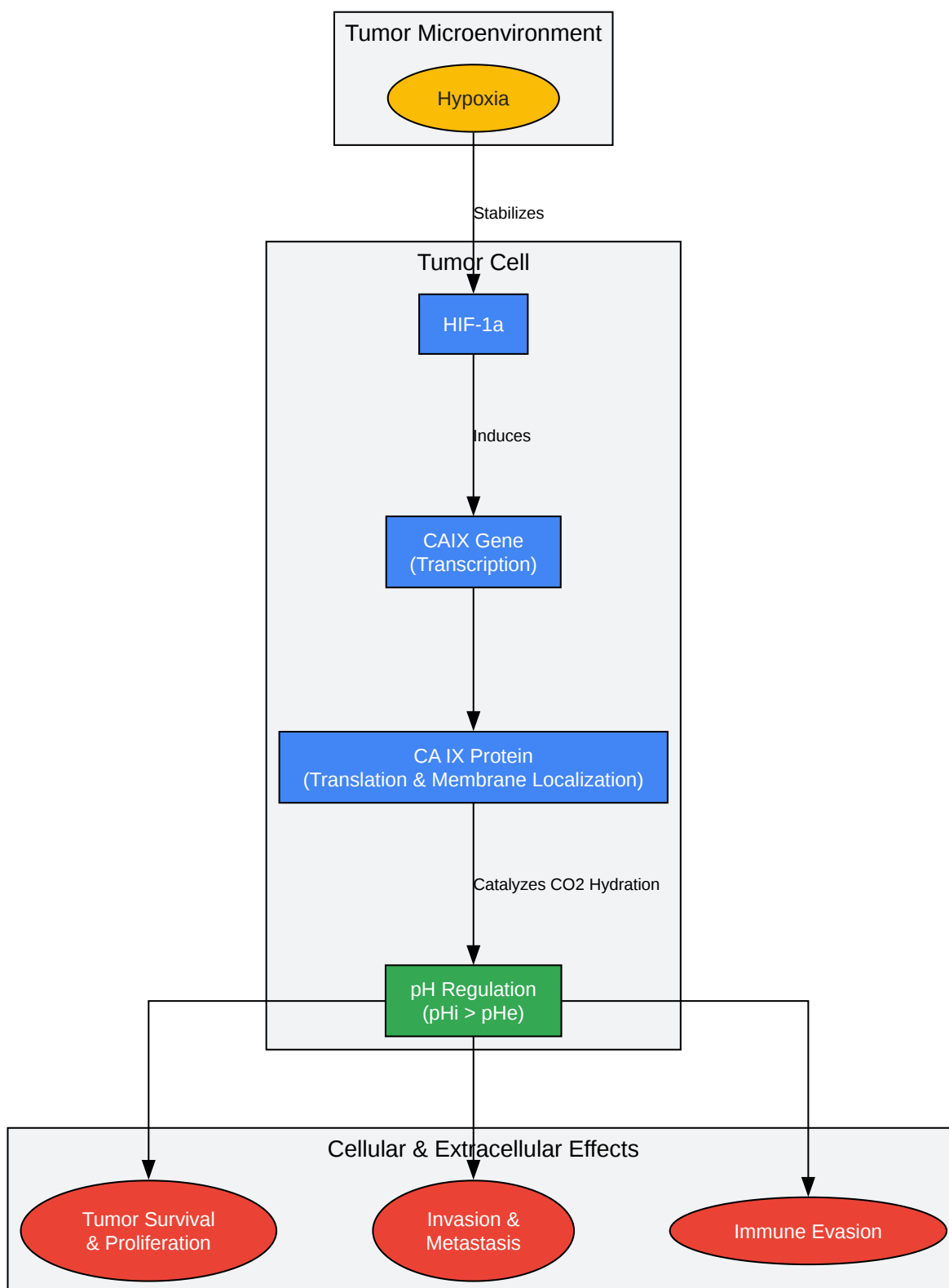
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of quinoline-sulfonamides to their protein targets. We will use the inhibition of human Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many solid tumors, as a case study.^[3]^[5] CA IX plays a crucial role in tumor progression by regulating pH, which makes it an attractive target for cancer therapy.^[5]

Target Protein: Carbonic Anhydrase IX (CA IX)

Human Carbonic Anhydrase IX (hCA IX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.^[3] By maintaining a neutral intracellular pH and acidifying the extracellular space, CA IX promotes tumor cell survival, proliferation, and metastasis.^[5]

Signaling Pathway Involving CA IX

CA IX is a key component of the cellular response to hypoxia, primarily regulated by the Hypoxia-Inducible Factor 1 α (HIF-1 α). Under hypoxic conditions, HIF-1 α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and pH regulation, including CA IX. The activity of CA IX contributes to an acidic tumor microenvironment, which facilitates tumor invasion and metastasis while suppressing the anti-tumor immune response.

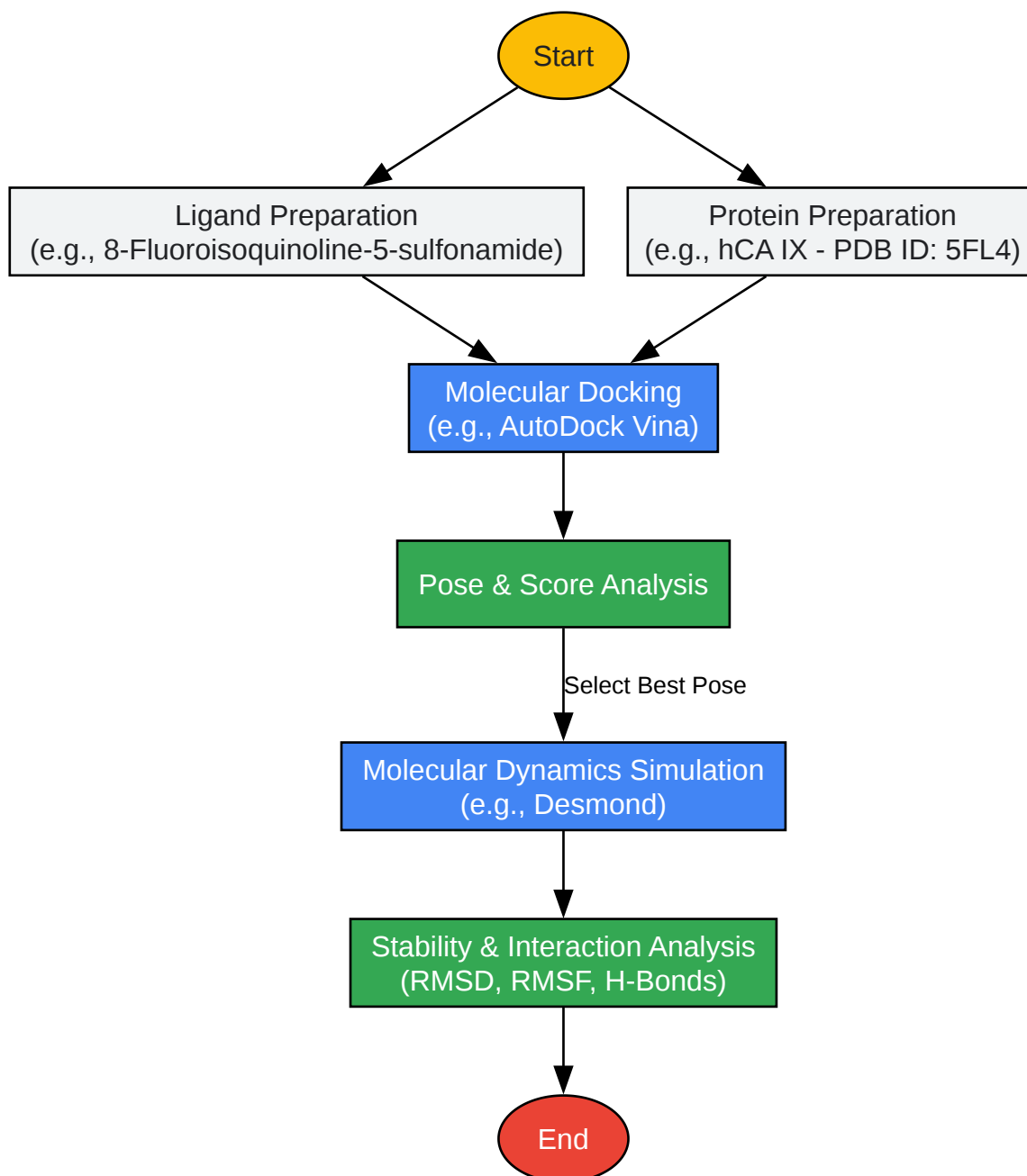


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Caption: Hypoxia-induced CA IX signaling pathway in tumor cells.

In Silico Modeling Workflow

The computational investigation of a ligand's binding to its target protein typically follows a multi-step workflow. This process begins with the preparation of both the ligand and protein structures, followed by molecular docking to predict the binding pose, and often concluding with molecular dynamics simulations to assess the stability of the complex.



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Caption: General workflow for in silico modeling of protein-ligand binding.

Experimental Protocols

This section details the typical computational protocols used for modeling the binding of quinoline-sulfonamides to hCA IX.

Protein and Ligand Preparation

- **Protein Structure Retrieval:** The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For hCA IX, a relevant structure is PDB ID: 5FL4.[\[3\]](#)
- **Protein Preparation:** The raw PDB file is processed to:
 - Remove water molecules and co-crystallized ligands.
 - Add hydrogen atoms, which are typically absent in crystal structures.
 - Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
 - Repair any missing side chains or loops.
 - Perform energy minimization to relieve steric clashes. This is often done using force fields like MMFF94x or AMBER.[\[6\]](#)
- **Ligand Structure Preparation:**
 - The 2D structure of the ligand (e.g., **8-Fluoroisoquinoline-5-sulfonamide**) is drawn using chemical drawing software like ChemDraw.
 - The 2D structure is converted to a 3D conformation.
 - Energy minimization of the ligand is performed to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[\[1\]](#)

- **Software:** Commonly used software includes AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).[3][6]
- **Grid Box Definition:** A docking grid or box is defined around the active site of the protein. For hCA IX, this box is centered on the catalytic Zinc ion (Zn^{2+}). The size of the box should be sufficient to encompass the entire active site and allow the ligand to rotate and translate freely.
- **Docking Execution:** The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site, scoring each based on a scoring function that estimates the binding affinity.
- **Pose Analysis:** The resulting docking poses are analyzed. The best pose is typically the one with the lowest binding energy score. Key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the Zn^{2+} ion, are visually inspected. For sulfonamides, a critical interaction is the coordination of the deprotonated sulfonamide nitrogen with the active site Zn^{2+} ion.[7]

Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the docked protein-ligand complex in a simulated physiological environment.[3]

- **System Setup:**
 - The best-docked complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).
 - Counter-ions (e.g., Na^+ , Cl^-) are added to neutralize the system.
 - The system is subjected to energy minimization.
- **Simulation Protocol:**
 - The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure (e.g., 1 atm).

- A production MD run is performed for a duration sufficient to observe the stability of the complex, typically ranging from 50 to 100 nanoseconds (ns).[3]
- Trajectory Analysis: The simulation trajectory is analyzed to evaluate:
 - Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates a stable complex.[3]
 - Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, identifying flexible regions of the protein.
 - Hydrogen Bond Analysis: Monitors the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation.

Data Presentation

Quantitative data from in silico and in vitro studies are crucial for structure-activity relationship (SAR) analysis. The following tables present representative data for a series of quinoline-based benzenesulfonamides targeting various hCA isoforms.[5]

Table 1: In Vitro Inhibitory Activity (K_i in nM) of Representative Quinoline-Based Sulfonamides

Compound ID	hCA I (K_i , nM)	hCA II (K_i , nM)	hCA IX (K_i , nM)	hCA XII (K_i , nM)
11c	489.5	105.6	8.4	101.3
13a	125.6	36.5	25.8	9.8
13b	100.9	58.4	5.5	13.2
13c	114.8	7.3	18.6	8.7
Acetazolamide*	250	12	25	5.7

*Acetazolamide is a standard, clinically used CA inhibitor included for reference. Data from Ghazzali et al., 2021.[5]

Table 2: Molecular Docking and MD Simulation Results (Representative)

Compound ID	Docking Score (kcal/mol)	Predicted Key Interactions (hCA IX)	RMSD of Complex (Å, Avg. over 100 ns)
11c	-9.1	H-bond with Thr199; Zn ²⁺ coordination	1.8 ± 0.3
13b	-9.8	H-bond with Thr199, Gln92; Zn ²⁺ coordination	1.6 ± 0.2
13c	-10.2	H-bond with Thr199; Hydrophobic interactions with Val121, Leu198; Zn ²⁺ coordination	1.5 ± 0.2

Note: Docking scores and RMSD values are illustrative and based on typical results from such studies.^[3]

Conclusion

In silico modeling provides a powerful and cost-effective approach to study the binding of **8-Fluoroisoquinoline-5-sulfonamide** and related compounds to their biological targets. Through a systematic workflow involving molecular docking and molecular dynamics simulations, researchers can predict binding modes, estimate binding affinities, and understand the dynamic behavior of protein-ligand complexes. This detailed atomic-level insight is invaluable for guiding the design and optimization of novel therapeutic agents. The case study of quinoline-based sulfonamides inhibiting Carbonic Anhydrase IX demonstrates how these computational methods can elucidate key structure-activity relationships and contribute to the development of selective anticancer drugs.

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